propyl 2-{[3-({[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes a benzene ring, carbonylimino groups, and tetrahydro-cyclohepta[b]thiophene carboxylate moieties
Preparation Methods
The synthesis of dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves multiple steps. The synthetic route typically starts with the preparation of the benzene-1,3-diylbis(carbonylimino) intermediate, followed by the introduction of the tetrahydro-cyclohepta[b]thiophene carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with molecular targets through its functional groups. The carbonylimino groups can form hydrogen bonds and other interactions with biological molecules, while the tetrahydro-cyclohepta[b]thiophene carboxylate moieties can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to dipropyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) include:
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate: This compound has a similar benzene-1,3-diylbis(carbonylimino) core but with different ester groups.
1,3-Bisdihydrooxazolylbenzene: Another compound with a benzene-1,3-diylbis structure but with oxazoline groups instead of carbonylimino groups
Properties
Molecular Formula |
C34H40N2O6S2 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
propyl 2-[[3-[(3-propoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C34H40N2O6S2/c1-3-18-41-33(39)27-23-14-7-5-9-16-25(23)43-31(27)35-29(37)21-12-11-13-22(20-21)30(38)36-32-28(34(40)42-19-4-2)24-15-8-6-10-17-26(24)44-32/h11-13,20H,3-10,14-19H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
TXJYUQUTVODHQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCCC |
Origin of Product |
United States |
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